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Ferric Citrate: A Cost-Effectiveness Analysis in
Clinical Trials
Ferric citrate has emerged as a significant therapeutic option for managing hyperphosphatemia

in patients with chronic kidney disease (CKD), offering a dual mechanism of action that not only

controls serum phosphorus levels but also addresses iron deficiency anemia. This guide

provides a comprehensive comparison of ferric citrate with other phosphate binders, supported

by data from key clinical trials, to assist researchers, scientists, and drug development

professionals in evaluating its cost-effectiveness and clinical utility.

Comparative Efficacy and Safety
Ferric citrate has demonstrated comparable efficacy to other established phosphate binders,

such as sevelamer carbonate and calcium acetate, in lowering serum phosphorus levels. A

meta-analysis of 16 randomized clinical trials involving 1754 participants showed no statistically

significant difference in serum phosphorus reduction between ferric citrate and active controls.

However, ferric citrate showed a significant reduction compared to placebo.

A key advantage of ferric citrate is its positive impact on iron metabolism. Clinical trials have

consistently shown that treatment with ferric citrate leads to significant increases in

hemoglobin, serum ferritin, and transferrin saturation.[1] This often translates to a reduced

need for intravenous iron and erythropoiesis-stimulating agents (ESAs), which are costly

components of anemia management in CKD patients.
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Adverse events associated with ferric citrate are generally mild, with the most common being

gastrointestinal in nature, such as stool discoloration, constipation, and bloating.[2]

Economic Evaluation: A Cost-Saving Alternative
Multiple pharmacoeconomic studies and models have highlighted the potential for significant

cost savings with ferric citrate. These savings are primarily driven by the reduction in the use of

IV iron and ESAs.

One study projected that the use of ferric citrate could lead to a 20% reduction in ESA usage

and a 40% reduction in IV iron usage, resulting in potential savings of $0.9–1.1 billion in the

United States. Another analysis, from a managed-care perspective, estimated a reduction of

$160 per patient per month in overall dialysis costs.[2] A Markov microsimulation model further

supported these findings, indicating a net budgetary saving of approximately $213,223 per year

for every 100 patients treated with ferric citrate as a first-line phosphate binder compared to the

standard of care.[3]

In a Japanese study evaluating ferric citrate hydrate for iron deficiency anemia, various

treatment strategies using ferric citrate were found to be cost-effective from a payer's

perspective and cost-saving from a limited societal perspective when compared to sodium

ferrous citrate.[4]

Data Summary
Table 1: Efficacy of Ferric Citrate in Hyperphosphatemia and Anemia
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Outcome Measure
Ferric Citrate vs.
Placebo

Ferric Citrate vs.
Active Controls
(Sevelamer,
Calcium Acetate,
etc.)

Reference

Serum Phosphorus

Reduction

Significant Reduction

(MD -1.76 mg/dL)

No Statistically

Significant Difference

(MD -0.09 mg/dL)

Hemoglobin

Improvement

Significant

Improvement (MD

0.39 g/dL)

Significant

Improvement (MD

0.43 g/dL)

IV Iron and ESA Use Not Applicable
Reduced need for IV

iron and ESAs

Table 2: Cost-Effectiveness of Ferric Citrate
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Economic
Model/Study

Comparator(s) Key Findings Reference

Managed-Care

Perspective Model

Other phosphate

binders

Projected monthly

reduction of 8.15% in

ESA cost and 33.2%

in IV iron cost. Overall

reduction of $160 per

month in dialysis cost

per patient.

Markov

Microsimulation Model

Standard of Care

(other phosphate

binders)

Net budgetary savings

of +US$213,223/year

per 100 patients

treated.

Japanese Cost-

Effectiveness Study

(for IDA)

Sodium Ferrous

Citrate

Ferric citrate

strategies were cost-

effective from a

payer's perspective

and cost-saving from

a limited societal

perspective.

Experimental Protocols
Key Clinical Trial: A Phase 3, Sequential, Randomized,
Open-Label, Active-Control Study (Lewis et al., 2015)
This pivotal trial evaluated the efficacy and safety of ferric citrate as a phosphate binder in

patients with end-stage renal disease on dialysis.

Study Design: A two-period study consisting of a 52-week active-control period followed by a

4-week placebo-controlled, randomized withdrawal period.

Patient Population: 441 adult patients with ESRD on thrice-weekly hemodialysis or peritoneal

dialysis.
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Inclusion Criteria: Serum phosphorus >6.0 mg/dL after a 1- to 2-week washout of previous

phosphate binders.

Exclusion Criteria: History of significant gastrointestinal disease, serum ferritin >1000 ng/mL,

or transferrin saturation >50%.

Intervention:

Active-Control Period: Patients were randomized (2:1) to receive either ferric citrate or an

active control (sevelamer carbonate and/or calcium acetate). Doses were titrated to

achieve a target serum phosphorus level of 3.5 to 5.5 mg/dL.

Withdrawal Period: Patients who completed the active-control period on ferric citrate and

had a serum phosphorus level between 3.5 and 5.5 mg/dL were re-randomized (1:1) to

continue ferric citrate or receive a placebo.

Primary Endpoint: The primary efficacy endpoint was the change in serum phosphorus from

baseline to the end of the 4-week withdrawal period.

Secondary Endpoints: Changes in hemoglobin, ferritin, transferrin saturation, and the use of

IV iron and ESAs during the 52-week active-control period.

Mechanisms of Action and Signaling Pathways
Ferric citrate exerts its therapeutic effects through two primary mechanisms:

Phosphate Binding: In the gastrointestinal tract, ferric iron (Fe³⁺) dissociates from the citrate

and binds to dietary phosphate, forming insoluble ferric phosphate. This complex is then

excreted in the feces, reducing the overall absorption of phosphate into the bloodstream.

Iron Absorption: A portion of the ferric iron from ferric citrate is reduced to ferrous iron (Fe²⁺)

and absorbed through the divalent metal transporter 1 (DMT1) on the apical membrane of

enterocytes. It is then transported into the circulation via ferroportin. This absorbed iron

contributes to the body's iron stores and is utilized for erythropoiesis, thereby improving

anemia.
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Mechanism of Action of Ferric Citrate.
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Screening & Washout

Period 1: Active-Control (52 Weeks)

Period 2: Withdrawal (4 Weeks)

Patient Screening
(ESRD on Dialysis)

1-2 Week Washout of
Previous Phosphate Binders

Inclusion Criteria Met
(Serum P > 6.0 mg/dL)

Randomization (2:1)

Ferric Citrate Arm
(Dose Titration to Target P)

Active Control Arm
(Sevelamer and/or Calcium Acetate)

(Dose Titration to Target P)

52-Week Follow-up
(Monitor P, Fe, Hb, IV Iron, ESA use)

Eligibility Check
(Completed Period 1 on FC,

Serum P at Target)

Re-randomization (1:1)

Continue Ferric Citrate Switch to Placebo

4-Week Follow-up
(Monitor Serum P)
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Experimental Workflow of a Key Phase 3 Ferric Citrate Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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